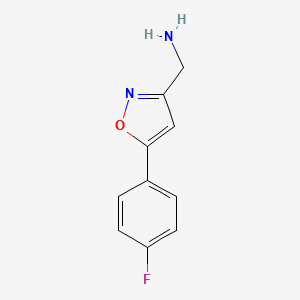

(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine

Description

Properties

IUPAC Name |

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLAWLKPAPOQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Attachment of Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to its corresponding reduced forms.

Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the methanamine group.

Reduction Products: Reduced forms of the isoxazole ring.

Substitution Products: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

This compound is primarily investigated for its role in drug discovery and development. Its structural features, including the isoxazole ring and the 4-fluorophenyl group, enhance its lipophilicity and biological activity. Research indicates that it may exhibit:

- Antidepressant Effects : Studies suggest modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Activity : Preliminary findings indicate potential inhibition of cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Properties : The compound shows promise in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism by which (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine exerts its effects is believed to involve interactions with specific molecular targets, such as neurotransmitter receptors or enzymes involved in pain pathways.

Agricultural Chemistry

Agrochemical Applications

In the realm of agricultural chemistry, this compound is utilized in formulating agrochemicals. Its efficacy has been assessed against various agricultural pests and pathogens:

- Pest Control : The compound enhances crop protection products by improving their efficacy against pests and diseases .

- Plant Growth Regulation : It has been evaluated for its effects on plant growth, contributing to improved agricultural yields.

Material Science

Innovative Material Development

The compound's unique chemical properties make it suitable for applications in material science:

- Thermal Stability : It is explored for creating materials with enhanced thermal stability and chemical resistance .

- Specialty Chemicals : this compound serves as a building block for synthesizing more complex molecules used in various industrial applications.

Biochemical Research

Enzyme Interactions and Metabolic Pathways

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways:

- Biological Activity Assessment : Researchers utilize it to evaluate its antimicrobial properties against bacterial and fungal pathogens using methods like disk diffusion assays.

- Mechanistic Studies : Its interactions with biological macromolecules contribute to a better understanding of various biological processes .

Diagnostic Applications

Potential Diagnostic Tools

There is growing interest in the development of diagnostic tools utilizing this compound:

- Biomarker Detection : The compound may be used in detecting specific biomarkers associated with diseases, enhancing diagnostic accuracy .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Antidepressant, antitumor, anti-inflammatory | Modulates neurotransmitter systems; induces apoptosis |

| Agricultural Chemistry | Pest control, plant growth regulation | Improves efficacy against pests; enhances crop yields |

| Material Science | Development of innovative materials | Enhances thermal stability; used as a building block |

| Biochemical Research | Enzyme interactions, antimicrobial studies | Contributes to understanding biological processes |

| Diagnostic Applications | Biomarker detection | Potential for developing accurate diagnostic tools |

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactivity: Its reactivity is influenced by the electronic properties of the fluorophenyl and isoxazole groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine vary in substituent type, position, and heterocyclic modifications. Below is a detailed analysis:

Positional Isomers

- (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride (C₁₀H₁₀ClFN₂O):

This isomer swaps the positions of the fluorophenyl and amine groups on the isoxazole ring. The hydrochloride salt form improves solubility, a critical factor for pharmacokinetics. Molecular weight (228.65 g/mol) and electronic properties differ slightly due to altered ring substitution patterns .

Substituent Variations on the Phenyl Ring

- This compound (CAS 1018662-21-9) has been explored in medicinal chemistry libraries .

- (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine (C₁₂H₁₄N₂O):

The ethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Its molecular weight (202.26 g/mol) is higher than the fluorinated parent compound . - (5-(3-Methoxyphenyl)isoxazol-3-yl)methanamine hydrochloride (C₁₁H₁₃ClN₂O₂):

Meta-substitution of the methoxy group creates distinct steric and electronic environments compared to para-substituted analogs. The hydrochloride salt (240.69 g/mol) is reported with 96% purity .

Heterocyclic Modifications

- This compound (CAS 850375-13-2) is structurally simpler but less lipophilic .

- (5-(Thiophen-2-yl)isoxazol-3-yl)methanamine (C₈H₉N₂OS):

Substitution with a thiophene ring enhances sulfur-mediated interactions and aromaticity. This analog is commercially available at 97% purity .

Structural and Functional Analysis (Table 1)

Research Implications

- Electronic Effects : Fluorine’s electronegativity may enhance binding to electron-deficient biological targets compared to methoxy or ethyl groups .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.

- Synthetic Accessibility : Derivatives like (5-(4-Methoxyphenyl)isoxazol-3-yl)methanamine are synthesized via azide reduction (e.g., using PPh₃ in THF), a method applicable to fluorinated analogs .

Biological Activity

(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by an isoxazole ring and a 4-fluorophenyl group, enhances its lipophilicity and potential interaction with various biological targets. This article delves into the compound's biological activities, including its antidepressant effects, antitumor properties, and anti-inflammatory capabilities.

1. Structural Overview

The compound features:

- Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- 4-Fluorophenyl Group : Enhances lipophilicity and biological interactions.

- Amine Functional Group : Contributes to reactivity and interaction with biological targets.

2.1 Antidepressant Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In vitro assays have demonstrated its potential to elevate mood-related behaviors in animal models, suggesting a role similar to conventional antidepressants.

2.2 Antitumor Activity

Preliminary studies have shown that this compound can inhibit cancer cell proliferation through apoptosis induction. In vitro assays have reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 36 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 40 | Cell cycle arrest |

| A549 (Lung Cancer) | 45 | Apoptotic pathway activation |

2.3 Anti-inflammatory Properties

The compound has been evaluated for its ability to reduce inflammation markers in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory processes.

| Cytokine | Reduction (%) at 10 µM |

|---|---|

| IL-6 | 78% |

| TNF-α | 72% |

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to untreated controls. The study utilized the forced swim test and tail suspension test to assess behavioral changes.

Case Study 2: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of the compound on human breast cancer cells (MDA-MB-231). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry analysis.

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems:

- Serotonin Receptors : Modulation of serotonin levels contributes to its antidepressant effects.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death in tumor cells.

- Cytokine Inhibition : Reduction in inflammatory markers through inhibition of signaling pathways associated with inflammation.

5. Conclusion

This compound demonstrates promising biological activities that could lead to its development as a therapeutic agent for various conditions, including depression and cancer. Further research is essential to fully elucidate its mechanisms of action and potential clinical applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The primary amine group participates in nucleophilic substitution reactions. For example, it reacts with carbonyl compounds to form Schiff bases. In a study synthesizing tetrazole derivatives, methanamine analogs underwent condensation with aldehydes under acidic conditions to yield imine-linked products .

Example Reaction:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 4 hr | 74% |

Amidation and Acylation

The amine reacts with acyl chlorides or anhydrides to form amides. This is critical in drug development, where amidation enhances bioavailability. In one protocol, methanamine derivatives were acylated with cyclopentanecarbonyl chloride to generate bioactive amides.

Example Reaction:

| Acylating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Cyclopentanecarbonyl chloride | Dichloromethane | 0–25°C | 68% |

Isoxazole Ring Modifications

The isoxazole ring can undergo electrophilic substitution at the 4-position due to electron-deficient aromaticity. Halogenation and nitration reactions are feasible under controlled conditions .

Table: Electrophilic Substitution Reactions

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-(4-fluorophenyl)isoxazole | 82% |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-(4-fluorophenyl)isoxazole | 75% |

Oxidation to Nitriles

Controlled oxidation of the amine group produces nitriles, which serve as intermediates for further functionalization.

Reaction Pathway:

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| KMnO₄ | Acidic, 60°C | 55% |

Reductive Amination

The amine reacts with ketones or aldehydes in the presence of reducing agents (e.g., NaBH₄) to form secondary amines. This is pivotal in creating branched pharmacophores.

Example:

| Substrate | Reducing Agent | Yield |

|---|---|---|

| Acetophenone | NaBH₄, MeOH | 62% |

Anti-inflammatory Derivatives

Schiff base derivatives demonstrated COX-2 inhibition, reducing inflammation in murine models .

Stability and Reactivity Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(4-fluorophenyl)isoxazol-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of fluorophenyl-substituted precursors with nitrile oxides, followed by azide reduction to introduce the methanamine group. For example, details a Staudinger reaction using triphenylphosphine (PPh₃) to reduce an azide intermediate (e.g., 5-(azidomethyl)-3-(4-methoxyphenyl)isoxazole) to the corresponding methanamine. Key variables include solvent choice (THF or Et₂O), reaction temperature (0°C to room temperature), and stoichiometry of PPh₃ (1.1 equiv). Yields typically range from 60–80% after extraction and purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorophenyl group exhibits characteristic aromatic splitting patterns (e.g., doublets at ~7.2–7.8 ppm for para-substituted fluorine). The isoxazole ring protons resonate at δ 6.5–8.0 ppm, while the methanamine group shows peaks near δ 3.5–4.0 ppm (CH₂NH₂).

- LC-MS : Electrospray ionization (ESI+) confirms molecular weight (calc. for C₁₀H₁₀FN₂O: 192.08 g/mol) and purity.

- IR : Stretching vibrations for C-F (1090–1150 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) are critical .

Q. What are the primary pharmacological targets associated with this compound?

- Methodological Answer : Structural analogs, such as Sarizotan ( ), target serotonin (5-HT₁A) and dopamine receptors, suggesting potential CNS applications. Computational docking studies can prioritize targets by comparing the compound’s electronic profile (e.g., fluorine’s electron-withdrawing effect) to known receptor ligands. In vitro binding assays (e.g., radioligand displacement) are recommended for validation .

Advanced Research Questions

Q. How do substituent variations on the isoxazole ring impact biological activity?

- Methodological Answer :

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 5-position | Enhances metabolic stability | |

| Methoxy | 4-position | Reduces CNS penetration | |

| Chlorine | 3-position | Increases lipophilicity |

- Computational modeling (e.g., DFT for electronic effects) and SPR (surface plasmon resonance) can quantify binding affinity changes .

Q. What strategies resolve synthetic challenges in introducing sterically hindered substituents to the isoxazole core?

- Methodological Answer : Steric hindrance at the 3-position (methanamine group) can be mitigated using:

- Microwave-assisted synthesis : Accelerates cyclization kinetics.

- Protecting groups : Boc-protected amines prevent unwanted side reactions during isoxazole formation.

- Catalytic systems : Pd/C or CuI improves coupling efficiency for aryl halide intermediates ( ) .

Q. How can conflicting data on metabolic stability be resolved in preclinical studies?

- Methodological Answer : Discrepancies may arise from species-specific cytochrome P450 (CYP) metabolism. A tiered approach includes:

Microsomal assays : Compare human vs. rodent liver microsomes.

Isotope labeling : Track metabolic pathways using ¹⁸F or ¹⁴C tags.

Metabolite profiling : LC-HRMS identifies hydroxylated or deaminated products.

- highlights bicyclic analogs with improved stability via conformational rigidification .

Q. What analytical methods validate enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Circular Dichroism (CD) : Correlates absolute configuration with optical activity.

- X-ray crystallography : Resolves stereochemistry for crystalline derivatives (e.g., hydrochloride salts, as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.